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molecular formula C6H7FN2O2S B2364422 5-Amino-2-fluorobenzene-1-sulfonamide CAS No. 916737-71-8

5-Amino-2-fluorobenzene-1-sulfonamide

Cat. No. B2364422
M. Wt: 190.19
InChI Key: JVBQDBDKURHTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491732B2

Procedure details

To a solution of 3-aminosulfonyl-4-fluoronitrobenzene (360 mg, 1.62 mmol) in dichloromethane (6 mL) and methanol (3 mL) was added 10% Pd/C (36 mg) and shaken under a hydrogen atmosphere at 50 psi for 15 minutes. The mixture was filtered through Celite and the cake was washed with methanol (5 mL). The combined organic solvent was concentrated under reduced pressure to give crude product, which was further purified by flash column chromatography (ethyl acetate:hexanes 1:1) to give 240 mg of 5-amino-2-fluorobenzensulfonamide as a light yellow solid. 1H NMR (DMSO-d6): δ 7.38 (s, 2H), 7.03-6.94 (m, 2H), 6.70-6.66 (m, 1H), 5.33 (s, 1H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][C:10]=1[F:11])(=[O:4])=[O:3]>ClCCl.CO.[Pd]>[NH2:12][C:7]1[CH:8]=[CH:9][C:10]([F:11])=[C:5]([S:2]([NH2:1])(=[O:3])=[O:4])[CH:6]=1

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
36 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken under a hydrogen atmosphere at 50 psi for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the cake was washed with methanol (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was further purified by flash column chromatography (ethyl acetate:hexanes 1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=CC(=C(C1)S(=O)(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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